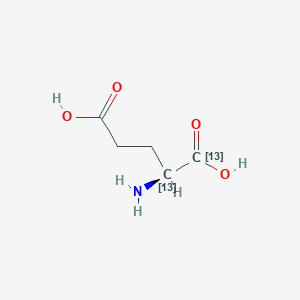

L-Glutamic acid-13C2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C5H9NO4 |

|---|---|

Peso molecular |

149.11 g/mol |

Nombre IUPAC |

(2S)-2-amino(1,2-13C2)pentanedioic acid |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i3+1,5+1 |

Clave InChI |

WHUUTDBJXJRKMK-JAWTVSONSA-N |

SMILES isomérico |

C(CC(=O)O)[13C@@H]([13C](=O)O)N |

SMILES canónico |

C(CC(=O)O)C(C(=O)O)N |

Origen del producto |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (2S)-2-amino(1,2-¹³C₂)pentanedioic Acid for Metabolic Research

This technical guide provides a comprehensive overview of (2S)-2-amino(1,2-¹³C₂)pentanedioic acid, a stable isotope-labeled form of L-glutamic acid. It is designed to serve as a core resource for researchers utilizing this tracer in metabolic studies, particularly in the context of ¹³C-Metabolic Flux Analysis (¹³C-MFA).

Core Concepts and Applications

(2S)-2-amino(1,2-¹³C₂)pentanedioic acid is a powerful tool for elucidating the intricate workings of cellular metabolism. As a non-radioactive, stable isotope-labeled compound, it allows for the safe and precise tracing of glutamic acid's metabolic fate within biological systems. The incorporation of two Carbon-13 isotopes at the C1 and C2 positions enables researchers to track the entry and subsequent transformations of the glutamate carbon backbone through central carbon metabolism, most notably the Tricarboxylic Acid (TCA) cycle.

The primary application of this tracer is in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the rates (fluxes) of metabolic pathways. By measuring the distribution of ¹³C in downstream metabolites, researchers can gain insights into the relative activities of different pathways, identify metabolic reprogramming in disease states such as cancer, and understand the metabolic effects of potential drug candidates.

Physicochemical Data

The following tables summarize the key quantitative data for (2S)-2-amino(1,2-¹³C₂)pentanedioic acid and its unlabeled counterpart, L-glutamic acid.

| Property | (2S)-2-amino(1,2-¹³C₂)pentanedioic acid | L-Glutamic acid (Unlabeled) |

| Molecular Formula | ¹³C₂C₃H₉NO₄ | C₅H₉NO₄ |

| Molecular Weight | 149.12 g/mol [1] | 147.13 g/mol [2] |

| Labeled CAS Number | 13574-13-5[1] | N/A |

| Unlabeled CAS Number | 56-86-0[1] | 56-86-0[2] |

| Isotopic Purity | Typically ≥99% | N/A |

| Chemical Purity | Typically ≥98% | N/A |

Experimental Protocols

This section outlines a detailed methodology for a typical ¹³C-Metabolic Flux Analysis experiment using (2S)-2-amino(1,2-¹³C₂)pentanedioic acid in mammalian cell culture.

Cell Culture and Labeling

-

Cell Seeding: Plate mammalian cells at a density that will ensure they are in the mid-logarithmic growth phase at the time of harvest.

-

Media Preparation: Prepare culture medium (e.g., DMEM) lacking unlabeled glutamine. Supplement this medium with a known concentration of (2S)-2-amino(1,2-¹³C₂)pentanedioic acid. The concentration will depend on the specific cell line and experimental goals.

-

Isotopic Steady State: To ensure that the intracellular metabolite pools have reached isotopic equilibrium, culture the cells in the ¹³C-labeled medium for a sufficient duration. This is a critical step and should be empirically determined for the specific cell line and conditions, often by performing a time-course experiment and measuring the isotopic enrichment of key metabolites at different time points (e.g., 18 and 24 hours).

-

Parallel Cultures: It is best practice to run parallel cultures with different ¹³C-labeled tracers to enhance the resolution of metabolic flux analysis. For example, a parallel experiment using [1,2-¹³C₂]glucose can provide complementary information on glycolytic and pentose phosphate pathway fluxes.

Metabolite Extraction

-

Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is typically achieved by aspirating the culture medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Add a cold extraction solvent to the cell culture plate. A common choice is 80% methanol. Scrape the cells in the presence of the extraction solvent and transfer the cell suspension to a microcentrifuge tube.

-

Cell Lysis: Further lyse the cells by methods such as sonication or freeze-thaw cycles.

-

Centrifugation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites, for subsequent analysis.

Sample Preparation for GC-MS Analysis

For the analysis of amino acids by Gas Chromatography-Mass Spectrometry (GC-MS), chemical derivatization is necessary to increase their volatility.

-

Drying: Dry the metabolite extract, for instance, under a stream of nitrogen gas or using a vacuum concentrator.

-

Derivatization:

-

Step 1 (Methoximation): To protect ketone and aldehyde groups, add a solution of methoxyamine hydrochloride in pyridine and incubate.

-

Step 2 (Silylation): Add a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and incubate at an elevated temperature (e.g., 70°C) to convert the amino acids into their more volatile tert-butyldimethylsilyl (TBDMS) derivatives.

-

GC-MS Analysis

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Separation: Separate the derivatized amino acids on a gas chromatography column (e.g., a DB-5 column).

-

Ionization and Detection: As the compounds elute from the GC column, they are ionized (typically by electron impact ionization) and the resulting fragments are detected by the mass spectrometer.

-

Data Acquisition: Collect mass spectra over a specific m/z range to determine the mass isotopomer distributions of the targeted amino acids.

Data Analysis

-

Mass Isotopomer Distribution (MID) Determination: For each metabolite of interest, determine the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.).

-

Correction for Natural Abundance: Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes.

-

Metabolic Flux Calculation: Use specialized software (e.g., Metran) to fit the corrected MIDs and extracellular flux measurements (e.g., glucose uptake and lactate secretion rates) to a metabolic model of the cell. This will provide quantitative estimates of the intracellular metabolic fluxes.

Visualizations

Metabolic Fate of (2S)-2-amino(1,2-¹³C₂)pentanedioic Acid in the TCA Cycle

The following diagram illustrates the entry of the ¹³C label from (2S)-2-amino(1,2-¹³C₂)pentanedioic acid into the TCA cycle and the resulting labeling patterns of key intermediates.

References

An In-depth Technical Guide to L-Glutamic Acid-1,2-13C2: Properties, Protocols, and Metabolic Pathway Analysis

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical properties and applications of L-Glutamic acid-1,2-13C2. It includes detailed experimental protocols for its use in metabolic flux analysis and visualizations of key metabolic pathways.

Core Chemical Properties

L-Glutamic acid-1,2-13C2 is a stable isotope-labeled form of the non-essential amino acid L-glutamic acid, where the carbon atoms at the 1 and 2 positions are replaced with the heavy isotope ¹³C. This labeling makes it a powerful tool for tracing the metabolic fate of glutamate in biological systems using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

| Property | Value | Reference |

| Molecular Formula | ¹³C₂C₃H₉NO₄ | [1] |

| Molecular Weight | 149.12 g/mol | [1] |

| Labeled CAS Number | 13574-13-5 | [1] |

| Unlabeled CAS Number | 56-86-0 | [1] |

| Isotopic Purity | ≥99% | N/A |

| Chemical Purity | ≥98% | [1] |

| Physical Form | White solid | N/A |

| Solubility | Soluble in water. | N/A |

| Storage | Store at room temperature, protected from light and moisture. |

Experimental Protocols

L-Glutamic acid-1,2-13C2 is primarily used as a tracer in stable isotope-resolved metabolomics (SIRM) to investigate metabolic pathways. Below are detailed protocols for its application in cell culture, followed by sample preparation for mass spectrometry and NMR analysis.

Protocol 1: ¹³C Labeling in Mammalian Cell Culture

This protocol outlines the steps for introducing L-Glutamic acid-1,2-13C2 into mammalian cell culture for metabolic labeling.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640) lacking L-glutamic acid

-

Dialyzed fetal bovine serum (dFBS)

-

L-Glutamic acid-1,2-13C2

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

-

Humidified incubator (37°C, 5% CO₂)

Methodology:

-

Cell Seeding: Seed cells in standard culture medium at a density that will result in 70-80% confluency at the time of the experiment.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the glutamic acid-free base medium with L-Glutamic acid-1,2-13C2 to the desired final concentration (typically 2-4 mM). Add dFBS and other necessary supplements.

-

Initiation of Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells twice with sterile PBS to remove any residual unlabeled glutamic acid.

-

Add the pre-warmed labeling medium to the cells.

-

-

Incubation: Incubate the cells in the labeling medium for a predetermined period. The duration of incubation depends on the specific metabolic pathway being studied and the time required to reach isotopic steady state. This can range from a few hours to several cell doublings.

-

Harvesting: After the incubation period, proceed immediately to metabolite extraction.

Protocol 2: Metabolite Extraction and Sample Preparation for Mass Spectrometry

This protocol details the quenching of metabolism and extraction of metabolites from cultured cells for subsequent LC-MS/MS analysis.

Materials:

-

¹³C-labeled cells from Protocol 1

-

Ice-cold 0.9% NaCl solution

-

-80°C methanol

-

Ice-cold water

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >14,000 x g

Methodology:

-

Quenching Metabolism:

-

Quickly aspirate the labeling medium.

-

Wash the cells once with ice-cold 0.9% NaCl to remove extracellular metabolites.

-

Immediately add a sufficient volume of -80°C methanol to cover the cell monolayer to quench all enzymatic activity.

-

-

Cell Lysis and Extraction:

-

Place the culture vessel on ice and add ice-cold water to the methanol.

-

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Phase Separation:

-

Add a solvent for phase separation (e.g., chloroform) if non-polar metabolites are also of interest.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (>14,000 x g) at 4°C for 10-15 minutes to pellet the protein and cellular debris.

-

-

Sample Collection:

-

Carefully collect the supernatant containing the polar metabolites into a new microcentrifuge tube.

-

Dry the metabolite extract, typically using a vacuum concentrator.

-

-

Reconstitution and Analysis:

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

-

Vortex and centrifuge to remove any remaining particulates.

-

Transfer the supernatant to an autosampler vial for analysis.

-

Protocol 3: Sample Preparation for NMR Spectroscopy

This protocol describes the preparation of cell extracts for analysis by NMR spectroscopy to determine the positional labeling of metabolites.

Materials:

-

¹³C-labeled cells from Protocol 1

-

Extraction buffer (e.g., perchloric acid or a methanol/chloroform/water mixture)

-

D₂O (Deuterium oxide)

-

NMR tubes (5 mm)

-

pH meter

-

Lyophilizer

Methodology:

-

Cell Harvesting and Extraction:

-

Harvest the cells as described in Protocol 2 (quenching and scraping).

-

Perform metabolite extraction using a method compatible with NMR, such as perchloric acid extraction followed by neutralization.

-

-

Protein Removal: Ensure all proteins are removed from the extract, as they can interfere with the NMR signal. This can be achieved through acid precipitation or ultrafiltration.

-

Lyophilization: Lyophilize the protein-free extract to dryness.

-

Reconstitution:

-

Reconstitute the dried extract in a precise volume of D₂O containing a known concentration of an internal standard (e.g., DSS).

-

Adjust the pH of the sample to a neutral range (e.g., 7.0-7.4) using DCl or NaOD to ensure consistent chemical shifts.

-

-

Transfer to NMR Tube:

-

Filter the reconstituted sample to remove any remaining particulates.

-

Transfer the clear solution to a 5 mm NMR tube. The required volume is typically 0.5-0.6 mL.

-

-

NMR Data Acquisition: Acquire ¹³C or ¹H-¹³C heteronuclear correlation spectra to identify and quantify the ¹³C labeling patterns in glutamate and its downstream metabolites.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key metabolic pathways involving L-glutamic acid and a general experimental workflow for its use in metabolic tracing studies.

References

A Technical Guide to (2S)-2-amino(1,2-13C2)pentanedioic Acid in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-amino(1,2-13C2)pentanedioic acid, an isotopically labeled form of L-glutamic acid, is a powerful tool in metabolic research. Its use as a tracer in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the detailed quantitative analysis of metabolic fluxes. This guide provides an in-depth overview of its properties, relevant metabolic pathways, and detailed experimental protocols for its application in metabolic flux analysis (MFA), particularly within the context of cancer metabolism research.

Compound Specifications

This section details the key quantitative data for (2S)-2-amino(1,2-13C2)pentanedioic acid and its unlabeled counterpart, L-glutamic acid.

| Property | (2S)-2-amino(1,2-13C2)pentanedioic acid | L-Glutamic Acid (unlabeled) |

| CAS Number | 13574-13-5 | 56-86-0 |

| Molecular Formula | C₃¹³C₂H₉NO₄ | C₅H₉NO₄ |

| Molecular Weight | 149.12 g/mol | 147.13 g/mol |

| Synonyms | L-Glutamic acid (1,2-¹³C₂) | L-α-Aminoglutaric acid, Glu |

Metabolic Pathways of L-Glutamic Acid

L-glutamic acid is a central metabolite in cellular metabolism, playing a crucial role in the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and neurotransmission. The use of ¹³C-labeled glutamic acid allows researchers to trace the fate of its carbon atoms through these interconnected pathways.

Central Carbon Metabolism and the TCA Cycle

L-glutamate is a key anaplerotic substrate, meaning it can replenish the intermediates of the TCA cycle. Glutamate is converted to α-ketoglutarate, a central intermediate of the TCA cycle, through the action of glutamate dehydrogenase or aminotransferases. This process is fundamental for cellular energy production and the biosynthesis of other molecules. In cancer cells, this pathway is often reprogrammed to support rapid proliferation.

Caption: Metabolic fate of (2S)-2-amino(1,2-13C2)pentanedioic acid in central carbon metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing (2S)-2-amino(1,2-13C2)pentanedioic acid for metabolic flux analysis.

¹³C Metabolic Flux Analysis (MFA) in Cancer Cells using LC-MS

This protocol outlines the steps for tracing the metabolism of ¹³C-labeled glutamine (a precursor to glutamic acid) in cancer cell lines.[1][2][3][4]

a. Cell Culture and Isotope Labeling:

-

Culture human glioblastoma (GBM) cells in DMEM medium supplemented with 10% FBS, 10 mM glucose, 2 mM glutamine, and 1 mM pyruvate.

-

Once cells reach 80-90% confluency, wash them twice with phosphate-buffered saline (PBS).

-

Incubate the cells in a medium containing 10 mM glucose, 1 mM pyruvate, and 4 mM (2S)-2-amino(1,2-13C2)pentanedioic acid for a defined period (e.g., 0, 1, 3, 6, 12, 24 hours) to allow for the incorporation of the labeled carbons into various metabolites.

b. Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Quench metabolism by adding liquid nitrogen directly to the culture plate.

-

Add 1 mL of ice-cold 80% methanol to the plate and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex the suspension vigorously and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites.

-

Dry the supernatant using a speed vacuum concentrator.

c. LC-MS Analysis:

-

Reconstitute the dried metabolites in a suitable volume of LC-MS grade water.

-

Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a Q-Exactive Orbitrap).

-

Separate the metabolites using a reverse-phase or HILIC column with an appropriate gradient.

-

Acquire data in full scan mode to detect all isotopologues of the metabolites of interest.

-

Analyze the data to determine the mass isotopologue distribution for key metabolites, which reflects the incorporation of the ¹³C label.

Caption: Workflow for ¹³C metabolic flux analysis using LC-MS.

GC-MS Analysis of ¹³C-Labeled Amino Acids

This protocol is suitable for the analysis of ¹³C enrichment in proteinogenic amino acids.[5]

a. Protein Hydrolysis:

-

After metabolite extraction (as described above), wash the remaining cell pellet with 70% ethanol and dry it.

-

Add 6 M HCl to the pellet and hydrolyze the proteins at 110°C for 24 hours.

-

Dry the hydrolysate under a stream of nitrogen.

b. Derivatization:

-

Resuspend the dried amino acids in a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS).

-

Incubate at 70°C for 1 hour to form volatile derivatives suitable for GC-MS analysis.

c. GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Use a suitable column (e.g., DB-5ms) and temperature gradient to separate the amino acid derivatives.

-

Operate the mass spectrometer in electron ionization (EI) mode and collect data in full scan or selected ion monitoring (SIM) mode.

-

Analyze the mass spectra to determine the isotopic enrichment in each amino acid.

Caption: Workflow for GC-MS analysis of ¹³C-labeled amino acids.

NMR Sample Preparation for Metabolomics

This protocol details the general steps for preparing samples for NMR-based metabolomics.

-

Metabolite Extraction: Follow the same extraction procedure as for LC-MS analysis.

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O or a deuterated buffer) to a final volume of approximately 600 µL.

-

pH Adjustment: Adjust the pH of the sample to a consistent value (e.g., pH 7.0) to ensure reproducible chemical shifts.

-

Internal Standard: Add a known concentration of an internal standard (e.g., DSS or TSP for aqueous samples) for chemical shift referencing and quantification.

-

Transfer to NMR Tube: Transfer the final sample to a high-quality 5 mm NMR tube.

Conclusion

(2S)-2-amino(1,2-13C2)pentanedioic acid is an invaluable tracer for elucidating the complexities of cellular metabolism. The protocols and pathways detailed in this guide provide a solid foundation for researchers and scientists to design and execute robust metabolic flux analysis experiments. The ability to track the flow of carbon from this key amino acid offers profound insights into the metabolic reprogramming that underlies various physiological and pathological states, thereby aiding in the discovery and development of novel therapeutic strategies.

References

- 1. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]

- 3. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

Synthesis of 13C Labeled L-Glutamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for producing 13C labeled L-glutamic acid, a critical tracer for metabolic research and drug development. The guide details biosynthetic, chemical, and chemo-enzymatic approaches, offering in-depth experimental protocols, comparative quantitative data, and visual workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

L-glutamic acid, a non-essential amino acid, is a key metabolite in cellular metabolism and a major excitatory neurotransmitter in the central nervous system. The use of stable isotope-labeled L-glutamic acid, particularly with carbon-13 (13C), has become an indispensable tool for tracing metabolic pathways, quantifying fluxes, and understanding the dynamics of neurotransmission in both healthy and diseased states. This guide explores the core methodologies for the synthesis of 13C labeled L-glutamic acid, providing practical information for its preparation in a laboratory setting.

Synthesis Methodologies

There are three principal strategies for the synthesis of 13C labeled L-glutamic acid: biosynthetic, chemical, and chemo-enzymatic methods. Each approach offers distinct advantages regarding labeling patterns, stereoselectivity, yield, and scalability.

Biosynthetic Method

This method leverages the natural metabolic machinery of microorganisms to produce L-glutamic acid from 13C-enriched precursors. The bacterium Corynebacterium glutamicum (formerly known as Brevibacterium flavum) is the most commonly used organism for this purpose due to its high-yield glutamate production capabilities.

Signaling Pathway: L-Glutamic Acid Biosynthesis in Corynebacterium glutamicum

The following diagram illustrates the central metabolic pathway leading to L-glutamic acid synthesis from glucose in Corynebacterium glutamicum. The key entry points for 13C labels from glucose are highlighted.

Experimental Protocol: Biosynthesis of [U-13C] L-Glutamic Acid

This protocol is adapted from studies on Corynebacterium glutamicum.

-

Inoculum Preparation:

-

Prepare a seed culture of Corynebacterium glutamicum (e.g., NCIM 2168) in a medium containing (per liter): 50 g glucose, 0.5 g yeast extract, 0.2 g MgSO₄·7H₂O, 0.001 g FeSO₄·7H₂O, 0.001 g MnSO₄·H₂O, 0.1 g KH₂PO₄, 0.1 g K₂HPO₄, and 20 µg biotin.

-

Incubate at 30°C with shaking at 180 rpm for 24 hours.

-

-

Production Medium:

-

Prepare the production medium with the following composition (per liter): 50 g [U-13C]glucose, 8.0 g urea, 1.0 g K₂HPO₄, 2.5 g MgSO₄·7H₂O, 0.1 g MnSO₄·7H₂O, 1.6 g CaCO₃, and 2 µg biotin.[1]

-

Adjust the pH to 7.0.

-

Dispense into fermentation vessels.

-

-

Fermentation:

-

Inoculate the production medium with 1% (v/v) of the seed culture.

-

Incubate at 30°C with shaking at 120 rpm for 48-72 hours.[1]

-

Monitor cell growth and glucose consumption.

-

-

Purification:

-

Harvest the cells by centrifugation.

-

The supernatant contains the 13C labeled L-glutamic acid.

-

Isolate L-glutamic acid from the supernatant by adjusting the pH to its isoelectric point (3.22) with HCl, leading to crystallization.

-

Collect the crystals by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

-

Chemical Synthesis

Chemical synthesis offers precise control over the position of the 13C label. A notable example is the asymmetric synthesis of L-[4-13C]glutamic acid.

Experimental Workflow: Asymmetric Synthesis of L-[4-13C]Glutamic Acid

Experimental Protocol: Asymmetric Synthesis of L-[4-13C]Glutamic Acid

This protocol is based on the synthesis reported by Takatori et al. (2006).

-

Synthesis of Ethyl 2-(phenylsulfonyl)[2-13C]acetate:

-

Convert sodium [2-13C]acetate (99 atom % 13C) to ethyl bromo[2-13C]acetate.

-

Treat the resulting ethyl bromo[2-13C]acetate with sodium benzenesulfinate to yield ethyl 2-(phenylsulfonyl)[2-13C]acetate. A yield of 78% from the starting acetate has been reported.[2]

-

-

Preparation of the 13C-labeled Acrylate:

-

Perform methylation of the ethyl 2-(phenylsulfonyl)[2-13C]acetate using NaH and methyl iodide in THF. This step yields ethyl 2-(phenylsulfonyl)[2-13C]propionate.[2]

-

Conduct selenylation using NaH and phenylselenyl bromide.

-

Perform oxidative elimination of the selenyl group with H₂O₂ to obtain the desired 13C-labeled acrylate derivative.[2]

-

-

Diastereoselective Michael Addition:

-

React the 13C-labeled acrylate with the enolate of a chiral glycine equivalent (e.g., Dellaria's oxazinone) to achieve a diastereoselective Michael addition.

-

-

Final Deprotection and Cleavage:

-

Perform reductive cleavage of the C-S bond.

-

Carry out ethanolysis, followed by hydrogenolysis and hydrolysis to yield L-[4-13C]glutamic acid hydrochloride. A yield of 49% from the adduct has been reported.

-

The final product can be purified by ion-exchange chromatography.

-

Chemo-enzymatic Synthesis

This hybrid approach combines the precision of chemical synthesis for creating a labeled precursor with the high stereoselectivity of an enzymatic reaction for the final step. A common strategy involves the chemical synthesis of a 13C-labeled 2-oxoglutaric acid, followed by its enzymatic conversion to L-glutamic acid.

Experimental Workflow: Chemo-enzymatic Synthesis

Experimental Protocol: Chemo-enzymatic Synthesis of [3-13C], [4-13C], or [5-13C] L-Glutamic Acid

This protocol is a general representation based on the work of Raap et al.

-

Chemical Synthesis of 13C-labeled 2-Oxoglutaric Acid:

-

Synthesize the desired isotopomer of 2-oxoglutaric acid (e.g., (3-13C)-, (4-13C)-, or (5-13C)-2-oxoglutaric acid) from simple 13C-enriched starting materials like ethyl bromoacetate and paraformaldehyde. This multi-step chemical synthesis should be carried out according to established organic chemistry procedures, with careful control of reaction conditions to ensure high yields.

-

-

Enzymatic Conversion to L-Glutamic Acid:

-

Prepare a reaction mixture containing the 13C-labeled 2-oxoglutaric acid, an ammonium source (e.g., NH₄Cl), and a reducing equivalent (e.g., NADH or a regenerating system).

-

Add glutamate dehydrogenase (GDH) to the mixture. The enzyme will catalyze the stereospecific reductive amination of the α-keto acid to the L-amino acid.

-

If starting with NAD⁺, a cofactor regeneration system, such as alcohol dehydrogenase and an alcohol (e.g., ethanol), can be included to continuously regenerate NADH.

-

Maintain the reaction at an optimal pH and temperature for the enzyme (typically around pH 7-8 and 25-37°C).

-

Monitor the reaction progress by techniques such as HPLC or NMR.

-

-

Purification:

-

Once the reaction is complete, denature the enzyme by heating or pH change.

-

Remove the denatured protein by centrifugation.

-

Purify the 13C labeled L-glutamic acid from the reaction mixture using ion-exchange chromatography.

-

Quantitative Data Summary

The following table summarizes the reported quantitative data for the different synthesis methods. It is important to note that yields and isotopic purity can vary significantly based on the specific experimental conditions and the purity of the starting materials.

| Synthesis Method | Starting Material(s) | Labeled Product | Reported Yield | Isotopic Purity | Reference(s) |

| Biosynthetic | [U-13C]Glucose | [U-13C] L-Glutamic Acid | 40-60% (from labeled sugar) | >95% | |

| [1-13C] or [2-13C]Acetate | Selectively labeled L-Glutamic Acid | Not specified | Highly enriched | ||

| Chemical | Sodium [2-13C]acetate | L-[4-13C]Glutamic Acid | ~38% (overall from ethyl 2-(phenylsulfonyl)[2-13C]acetate) | 98 atom % 13C | |

| Chemo-enzymatic | 13C-labeled ethyl bromoacetate & paraformaldehyde | [3-13C]-, [4-13C]-, [5-13C]-L-Glutamic Acid | High (not specified) | >98% |

Conclusion

The synthesis of 13C labeled L-glutamic acid can be achieved through biosynthetic, chemical, and chemo-enzymatic methods. The choice of method depends on the desired labeling pattern, the required stereochemical purity, and the available laboratory resources.

-

Biosynthetic methods are advantageous for producing uniformly labeled L-glutamic acid and are often more cost-effective for large-scale production, although they can lead to label scrambling.

-

Chemical synthesis provides precise control over the position of the isotopic label, which is crucial for specific mechanistic studies, but may involve multiple steps and require chiral resolution.

-

Chemo-enzymatic synthesis combines the benefits of both approaches, offering high stereoselectivity and specific labeling, making it a powerful tool for producing a variety of isotopomers.

This guide provides a foundational understanding and practical protocols for each of these methods, enabling researchers to produce this valuable tracer for their metabolic and neurological research.

References

An In-depth Technical Guide to L-Glutamic acid-1,2-¹³C₂ for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability and technical applications of L-Glutamic acid-1,2-¹³C₂, a stable isotope-labeled compound crucial for metabolic research and drug development.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer L-Glutamic acid-1,2-¹³C₂ for research purposes. The following table summarizes the key quantitative data from prominent vendors to facilitate comparison.

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity |

| Cambridge Isotope Laboratories, Inc. (CIL) | L-Glutamic acid (1,2-¹³C₂, 99%) | CLM-2024 | 99 atom % ¹³C | ≥98% |

| Eurisotop (a subsidiary of CIL) | L-GLUTAMIC ACID (1,2-13C2, 99%) | CLM-2024 | 99 atom % ¹³C | 98% |

| MedChemExpress | L-Glutamic acid-¹³C₂ | HY-14608S10 | Not explicitly stated | >99% |

| Sigma-Aldrich (Merck) | L-Glutamic acid-1,2-¹³C₂ solution | - | Not explicitly stated | Not explicitly stated |

| Santa Cruz Biotechnology | L-Glutamic Acid-1,2-¹³C₂ | - | Not explicitly stated | Not explicitly stated |

| Omicron Biochemicals, Inc. | - | - | Not explicitly stated | Not explicitly stated |

Note: Product availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.

Key Applications and Experimental Protocols

L-Glutamic acid-1,2-¹³C₂ is a powerful tool for tracing metabolic pathways and quantifying fluxes. Its primary applications are in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and ¹³C Metabolic Flux Analysis (¹³C-MFA).

¹³C Metabolic Flux Analysis (¹³C-MFA) Protocol

¹³C-MFA allows for the quantification of intracellular metabolic fluxes. Here is a generalized protocol for a cell culture experiment using L-Glutamic acid-1,2-¹³C₂.

1. Cell Culture and Labeling:

-

Culture cells of interest to the desired confluence in standard growth medium.

-

Replace the standard medium with a labeling medium containing a known concentration of L-Glutamic acid-1,2-¹³C₂ and other necessary nutrients. The concentration of the labeled glutamic acid should be optimized for the specific cell line and experimental goals.

-

Incubate the cells in the labeling medium for a predetermined time to allow for the incorporation of the ¹³C label into downstream metabolites. The labeling duration should be sufficient to reach isotopic steady-state.

2. Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol.

-

Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry (LC-MS/MS):

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

Analyze the isotopic enrichment of key metabolites (e.g., TCA cycle intermediates, other amino acids) using a high-resolution mass spectrometer.

4. Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

Utilize metabolic modeling software (e.g., INCA, Metran) to fit the labeling data to a metabolic network model and estimate intracellular fluxes.

NMR Spectroscopy Protocol for Cellular Metabolism

NMR spectroscopy can be used to track the fate of the ¹³C labels from L-Glutamic acid-1,2-¹³C₂ in living cells or cell extracts.

1. Sample Preparation:

-

Cell Extracts: Prepare metabolite extracts as described in the ¹³C-MFA protocol. Reconstitute the dried extract in a deuterated buffer (e.g., D₂O with a known concentration of a reference standard like DSS).

-

Intact Cells: For in-cell NMR, wash the labeled cells with PBS and resuspend them in a suitable buffer for NMR analysis.

2. NMR Data Acquisition:

-

Acquire ¹³C NMR spectra on a high-field NMR spectrometer.

-

Use appropriate pulse sequences to enhance the signal of ¹³C-labeled metabolites and suppress background signals.

3. Data Analysis:

-

Identify and quantify the ¹³C-labeled metabolites based on their chemical shifts and coupling patterns.

-

The position and intensity of the ¹³C signals provide information about the metabolic pathways through which the labeled glutamic acid has been processed.

LC-MS/MS Protocol for Uptake and Metabolism Studies

LC-MS/MS is a highly sensitive method for quantifying the uptake of L-Glutamic acid-1,2-¹³C₂ and its conversion to other metabolites.

1. Experimental Setup:

-

Culture cells and incubate with L-Glutamic acid-1,2-¹³C₂ as described in the ¹³C-MFA protocol.

-

Collect cell lysates and/or culture medium at various time points to monitor the kinetics of uptake and metabolism.

2. Sample Preparation:

-

Prepare samples as outlined in the ¹³C-MFA protocol.

-

For analysis of the culture medium, a simple dilution may be sufficient.

3. LC-MS/MS Analysis:

-

Develop a sensitive and specific multiple reaction monitoring (MRM) method to detect and quantify L-Glutamic acid-1,2-¹³C₂ and its expected metabolites.

-

Use a suitable chromatography method to separate the analytes of interest.

4. Data Quantification:

-

Generate standard curves for absolute quantification of the labeled compounds.

-

Calculate the rate of uptake and the flux into different metabolic pathways.

Signaling Pathways and Metabolic Network Visualizations

To understand the context in which L-Glutamic acid-1,2-¹³C₂ is utilized, it is essential to visualize the relevant biological pathways. The following diagrams were generated using Graphviz (DOT language).

Caption: Metabolic fate of L-Glutamic acid in central carbon metabolism.

A Technical Guide to the Isotopic Purity and Enrichment of (2S)-2-amino(1,2-¹³C₂)pentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods and considerations for determining the isotopic purity and enrichment of (2S)-2-amino(1,2-¹³C₂)pentanedioic acid, a stable isotope-labeled form of L-glutamic acid. This isotopologue is a valuable tracer for metabolic flux analysis and plays a crucial role in understanding biochemical pathways in various biological contexts, including cancer metabolism and neurobiology.

Introduction to (2S)-2-amino(1,2-¹³C₂)pentanedioic Acid

(2S)-2-amino(1,2-¹³C₂)pentanedioic acid, also known as L-[1,2-¹³C₂]glutamic acid, is a non-radioactive, stable isotope-labeled amino acid. The incorporation of two carbon-13 (¹³C) isotopes at the C1 and C2 positions of the glutamate backbone allows for precise tracking of its metabolic fate. The stability and safety of ¹³C labeling make it an ideal choice for in vivo and in vitro studies in proteomics, metabolomics, and drug development.[1] The specificity of the label at the first and second carbon positions provides a high degree of precision for tracing specific enzymatic reactions and metabolic conversions.

Analytical Methodologies for Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of (2S)-2-amino(1,2-¹³C₂)pentanedioic acid is primarily accomplished through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

2.1. Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for analyzing stable isotope-labeled compounds. It distinguishes molecules based on their mass-to-charge ratio (m/z), making it ideal for differentiating between labeled and unlabeled species.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of amino acid tracers.[2] It involves the chemical derivatization of the amino acid to increase its volatility for separation on a GC column before detection by MS.[2][3] The mass spectrum will show a mass shift corresponding to the number of ¹³C atoms incorporated.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity. It separates the amino acid using liquid chromatography, and the tandem mass spectrometer provides structural information and quantification.[4] Techniques like Parallel Reaction Monitoring (PRM) and Multiple Reaction Monitoring (MRM) can be employed for targeted analysis of the labeled compound and its metabolites.

-

High-Resolution Mass Spectrometry (HR-MS): Instruments like Orbitrap and Fourier Transform Ion Cyclotron Resonance (FTICR) MS provide highly accurate mass measurements, allowing for the resolution of different isotopologues and the confirmation of their elemental composition.

Table 1: Representative Mass Spectrometry Data for (2S)-2-amino(1,2-¹³C₂)pentanedioic Acid

| Parameter | Unlabeled L-Glutamic Acid | (2S)-2-amino(1,2-¹³C₂)pentanedioic Acid |

| Chemical Formula | C₅H₉NO₄ | ¹³C₂C₃H₉NO₄ |

| Monoisotopic Mass | 147.0532 Da | 149.0599 Da |

| Expected M+0 (m/z) | 148.0605 (protonated) | 150.0672 (protonated) |

| Expected M+1 (m/z) | 149.0638 (protonated) | 151.0705 (protonated) |

| Expected M+2 (m/z) | 150.0668 (protonated) | 152.0735 (protonated) |

Note: The expected m/z values are for the protonated molecule [M+H]⁺ and will vary depending on the ionization method and adducts formed. The table illustrates the expected mass shift due to the two ¹³C atoms.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of atoms within a molecule. It is particularly useful for confirming the position of the isotopic labels.

-

¹³C NMR: Direct detection of the ¹³C nucleus provides unambiguous confirmation of the label's position. The chemical shifts of the C1 and C2 carbons will be observed, and their integration can be used to determine enrichment.

-

¹H NMR: The presence of a ¹³C atom affects the signals of adjacent protons through ¹H-¹³C coupling, leading to the appearance of satellite peaks. The ratio of the satellite peak intensity to the central peak intensity can be used to calculate isotopic enrichment.

-

Advanced NMR Techniques: Pulse sequences like Isotope-Edited Total Correlation Spectroscopy (ITOCSY) can filter ¹H-¹H NMR spectra based on whether the proton is attached to a ¹²C or ¹³C atom, allowing for accurate quantification of ¹³C enrichment in complex mixtures.

Table 2: Expected NMR Observables for (2S)-2-amino(1,2-¹³C₂)pentanedioic Acid

| Nucleus | Unlabeled L-Glutamic Acid | (2S)-2-amino(1,2-¹³C₂)pentanedioic Acid |

| ¹³C Chemical Shift (C1) | ~175 ppm | ~175 ppm |

| ¹³C Chemical Shift (C2) | ~55 ppm | ~55 ppm |

| ¹H-¹³C Coupling (¹JCH) | Not applicable | Observable for H2 |

| ¹³C-¹³C Coupling (¹JCC) | Not applicable | Observable between C1 and C2 |

Note: Chemical shifts are approximate and can vary with solvent and pH.

Experimental Protocols

3.1. Sample Preparation for GC-MS Analysis

-

Extraction: Extract metabolites from the biological sample using a suitable solvent system (e.g., methanol/water/chloroform).

-

Derivatization: To a dried aliquot of the extract, add a derivatization agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or dimethylformamide dimethyl acetal. Incubate at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30 minutes).

-

Analysis: Inject the derivatized sample into the GC-MS system.

3.2. Sample Preparation for LC-MS/MS Analysis

-

Extraction: Perform a protein precipitation and metabolite extraction using a cold solvent like acetonitrile or methanol containing an internal standard.

-

Centrifugation: Pellet the precipitated proteins by centrifugation.

-

Supernatant Transfer: Transfer the supernatant to a new tube or well plate for analysis.

-

Reconstitution: The supernatant can be directly injected or dried down and reconstituted in a mobile phase-compatible solvent.

3.3. Sample Preparation for NMR Analysis

-

Extraction: Use a suitable extraction method to isolate the amino acid fraction.

-

Purification: If necessary, purify the glutamic acid fraction using ion-exchange chromatography or other methods to remove interfering compounds.

-

Dissolution: Dissolve the purified and dried sample in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

Visualization of Experimental Workflow and Metabolic Fate

4.1. General Workflow for Isotopic Enrichment Analysis

The following diagram illustrates a typical workflow for determining the isotopic enrichment of (2S)-2-amino(1,2-¹³C₂)pentanedioic acid in a biological sample.

Caption: Workflow for isotopic analysis.

4.2. Metabolic Fate of (2S)-2-amino(1,2-¹³C₂)pentanedioic Acid in the Krebs Cycle

(2S)-2-amino(1,2-¹³C₂)pentanedioic acid enters central carbon metabolism primarily through its conversion to α-ketoglutarate. The diagram below illustrates the path of the ¹³C labels through the initial steps of the Krebs cycle.

Caption: Tracing ¹³C labels in the Krebs cycle.

Conclusion

The accurate determination of isotopic purity and enrichment is critical for the effective use of (2S)-2-amino(1,2-¹³C₂)pentanedioic acid as a tracer in metabolic research. A combination of mass spectrometry and NMR spectroscopy provides a comprehensive characterization of this stable isotope-labeled compound. The methodologies and workflows presented in this guide offer a framework for researchers to confidently apply this powerful tool in their studies of cellular metabolism and drug development.

References

A Comprehensive Technical Guide to the Safety and Handling of 13C Labeled Amino Acids for Researchers, Scientists, and Drug Development Professionals

Introduction: Carbon-13 (¹³C) labeled amino acids are stable, non-radioactive isotopes that have become indispensable tools in biomedical research and drug development.[1] Their ability to be incorporated into proteins and metabolites allows for precise tracking and quantification in a variety of applications, most notably in quantitative proteomics through Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), metabolic flux analysis, and structural studies by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Unlike their radioactive counterparts, ¹³C labeled compounds pose no radiological threat, making them significantly safer for laboratory personnel and enabling their use in a wider range of experimental settings, including in vivo studies.[2][3] This guide provides an in-depth overview of the safety protocols, handling procedures, and key experimental methodologies for the effective and safe use of ¹³C labeled amino acids.

Safety and Handling of ¹³C Labeled Amino Acids

The primary advantage of using ¹³C labeled amino acids is their non-radioactive nature, which simplifies handling and disposal procedures. However, as with any chemical compound, adherence to good laboratory practices is essential to ensure a safe working environment.

General Safety Precautions

While ¹³C labeled amino acids are not classified as hazardous due to their isotopic nature, the chemical properties of the amino acids themselves and any accompanying reagents should be considered. Standard laboratory safety protocols should always be followed:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area to avoid inhalation of dust particles, especially when handling the powdered form of the amino acids.

-

Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

-

Ingestion: Do not eat, drink, or smoke in the laboratory. In case of accidental ingestion, rinse the mouth with water and seek medical advice.

Hazard Identification and First Aid

The Safety Data Sheets (SDS) for ¹³C labeled amino acids like L-Lysine and L-Arginine indicate that they are generally not classified as hazardous substances. However, some suppliers may indicate potential for mild irritation. The following tables summarize the key safety information for commonly used ¹³C labeled amino acids.

Table 1: Hazard Identification for ¹³C Labeled L-Lysine

| Hazard Statement | Precautionary Statement | First Aid Measures |

| Not classified as hazardous | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. | If on skin: Wash with plenty of water. If in eyes: Rinse cautiously with water for several minutes. |

| May cause an allergic skin reaction (for some formulations) | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. | If inhaled: Move person into fresh air. If swallowed: Rinse mouth. |

Table 2: Hazard Identification for ¹³C Labeled L-Arginine

| Hazard Statement | Precautionary Statement | First Aid Measures |

| H319: Causes serious eye irritation. H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. | If on skin: Wash with plenty of water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H302: Harmful if swallowed (for some formulations). | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | If inhaled: Remove victim to fresh air. If swallowed: Rinse mouth. |

Storage and Stability

Proper storage is crucial to maintain the chemical and isotopic integrity of ¹³C labeled amino acids.

-

Temperature: Store in a cool, dry place. For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing (-20°C).

-

Light and Moisture: Protect from light and moisture by storing in tightly sealed, opaque containers. For hygroscopic compounds, storage in a desiccator is recommended.

-

Inert Atmosphere: For sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.

-

Solutions: When stored as a solution, the choice of solvent is important. Aqueous solutions may be more prone to microbial growth and degradation.

Disposal

Since ¹³C is a stable isotope and not radioactive, the disposal of ¹³C labeled amino acids and associated waste does not require special radiological precautions.

-

Chemical Waste: Dispose of unused ¹³C labeled amino acids and contaminated materials (e.g., pipette tips, tubes) as non-hazardous chemical waste, in accordance with local, state, and federal regulations.

-

Avoid Mixing: Do not mix non-radioactive isotopic waste with radioactive waste.

Experimental Protocols

The following sections provide detailed methodologies for common applications of ¹³C labeled amino acids.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of isotopically labeled amino acids into proteins.

Objective: To quantitatively compare protein abundance between two or more cell populations.

Methodology:

-

Cell Culture Preparation:

-

Select two populations of the same cell line.

-

Culture one population in "light" medium containing the natural, unlabeled form of an essential amino acid (e.g., L-Arginine, L-Lysine).

-

Culture the second population in "heavy" medium, which is identical to the light medium except that the essential amino acid is replaced with its ¹³C labeled counterpart (e.g., ¹³C₆ L-Arginine, ¹³C₆ L-Lysine).

-

Ensure that the chosen amino acids are essential for the cell line being used to prevent the cells from synthesizing them de novo.

-

-

Metabolic Labeling:

-

Grow the cells for a sufficient number of cell divisions (typically at least five) to ensure complete incorporation of the labeled amino acids into the proteome.

-

Monitor cell morphology and doubling time to ensure that the labeled medium does not adversely affect cell health.

-

-

Experimental Treatment:

-

Once fully labeled, treat the cell populations according to the experimental design (e.g., drug treatment vs. control).

-

-

Sample Preparation for Mass Spectrometry:

-

Harvest the cells from both the "light" and "heavy" populations.

-

Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cell pellet and extract the proteins.

-

Digest the protein mixture into peptides using a protease (e.g., trypsin).

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixture using high-resolution mass spectrometry (e.g., LC-MS/MS).

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹³C label.

-

The ratio of the signal intensities of the heavy and light peptide pairs corresponds to the relative abundance of the protein in the two cell populations.

-

Metabolic Flux Analysis using ¹³C Labeled Amino Acids

This protocol outlines a general approach to trace the flow of carbon through metabolic pathways.

Objective: To determine the relative activities of different metabolic pathways within a cell.

Methodology:

-

Culture with ¹³C Labeled Substrate:

-

Grow cells in a defined medium where a primary carbon source (e.g., glucose) is replaced with its uniformly ¹³C-labeled counterpart ([U-¹³C]-glucose).

-

-

Achieve Steady-State Labeling:

-

Culture the cells for a sufficient duration to allow the isotopic labeling to reach a steady state within the intracellular metabolite pools.

-

-

Harvest and Hydrolyze Biomass:

-

Harvest the cells and hydrolyze the total protein content to break it down into individual amino acids. This is typically done using strong acid (e.g., 6M HCl) and heat.

-

-

Derivatization of Amino Acids:

-

Derivatize the amino acids to make them volatile for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

GC-MS Analysis:

-

Separate the derivatized amino acids by GC and analyze their mass isotopomer distributions by MS. The mass shifts in the amino acid fragments reveal the pattern of ¹³C incorporation.

-

-

Metabolic Modeling:

-

Use the mass isotopomer distribution data to computationally model and quantify the fluxes through the central carbon metabolism pathways.

-

Protein Expression and Purification for NMR Spectroscopy

This protocol describes the production of a uniformly ¹³C-labeled protein in E. coli for structural analysis by NMR.

Objective: To produce a protein with uniform ¹³C labeling for NMR structural studies.

Methodology:

-

Transformation:

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene of interest.

-

-

Starter Culture:

-

Inoculate a small volume of Luria-Bertani (LB) medium with a single colony and grow overnight at 37°C.

-

-

Minimal Medium Culture:

-

The next day, inoculate a larger volume of M9 minimal medium, where the sole carbon source is [U-¹³C]-glucose. If dual labeling is desired, ¹⁵NH₄Cl can be used as the sole nitrogen source.

-

Grow the culture at 37°C with vigorous shaking until it reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.6-0.8).

-

-

Protein Expression Induction:

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture.

-

Reduce the temperature (e.g., to 18-25°C) and continue the culture for several hours to overnight to allow for protein expression.

-

-

Cell Harvesting and Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

-

-

Protein Purification:

-

Purify the ¹³C-labeled protein from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

-

-

NMR Sample Preparation:

-

Exchange the purified protein into a suitable NMR buffer.

-

Concentrate the protein to the desired concentration for NMR analysis.

-

Conclusion

¹³C labeled amino acids are powerful and safe tools for a wide range of applications in modern biological and pharmaceutical research. Their non-radioactive nature simplifies handling and disposal, while their utility in quantitative proteomics, metabolic flux analysis, and NMR-based structural biology provides invaluable insights into complex biological systems. By adhering to standard laboratory safety practices and following well-defined experimental protocols, researchers can effectively and safely leverage the benefits of these stable isotope-labeled compounds to advance their scientific discoveries.

References

Unraveling Cellular Metabolism: A Technical Guide to 13C Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practices of 13C Metabolic Flux Analysis (13C-MFA), a powerful technique for quantifying intracellular metabolic fluxes. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to design, execute, and interpret 13C-MFA experiments. By tracing the journey of stable carbon isotopes through metabolic networks, 13C-MFA offers a quantitative snapshot of cellular physiology, making it an indispensable tool in metabolic engineering, systems biology, and biomedical research.

Core Principles of 13C Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a methodology used to determine the rates (fluxes) of metabolic reactions within a biological system.[1] While traditional MFA relies on stoichiometric balancing of metabolic networks, 13C-MFA introduces an additional layer of information by using substrates labeled with the stable isotope, carbon-13 (¹³C).[2]

The fundamental principle of 13C-MFA is to introduce a ¹³C-labeled substrate (a "tracer"), such as glucose or glutamine, into a biological system at a metabolic steady state.[3] As the cells metabolize this tracer, the ¹³C atoms are incorporated into various downstream metabolites. The specific pattern of ¹³C labeling in these metabolites, known as the mass isotopomer distribution (MID), is a direct consequence of the active metabolic pathways and their relative fluxes.[4] By measuring these MIDs using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and then fitting this data to a computational model of the cell's metabolic network, the intracellular fluxes can be precisely quantified.[2] A key advantage of 13C-MFA is that the number of isotopic labeling measurements often far exceeds the number of fluxes to be estimated, providing a high degree of confidence in the results.

The overall workflow of a 13C-MFA experiment can be summarized in five key steps: experimental design, the tracer experiment itself, isotopic labeling measurement, flux estimation, and statistical analysis.

Experimental Design and Protocols

A successful 13C-MFA experiment hinges on meticulous planning and execution. This section details the critical steps involved, from cell culture to sample analysis.

Cell Culture and Isotopic Labeling

Objective: To achieve a metabolic and isotopic steady state where the labeling patterns of intracellular metabolites are stable over time.

Protocol:

-

Cell Seeding and Growth: Culture cells in a standard, unlabeled medium to the desired cell density, typically mid-exponential growth phase, to ensure consistent metabolic activity.

-

Media Switch to Labeled Substrate: Once cells have reached the target density, aspirate the unlabeled medium and replace it with a medium containing the chosen ¹³C-labeled tracer. The concentration of the tracer should be identical to the unlabeled substrate in the initial medium to avoid metabolic perturbations.

-

Incubation for Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient duration to allow the ¹³C label to fully incorporate into the intracellular metabolite pools. The time required to reach isotopic steady state varies depending on the cell type and the specific metabolic pathways being investigated, but is often determined empirically by collecting samples at multiple time points (e.g., 18 and 24 hours) and confirming that the labeling patterns are no longer changing.

Metabolite Quenching and Extraction

Objective: To rapidly halt all enzymatic activity to preserve the in vivo metabolic state and efficiently extract the metabolites of interest.

Protocol:

-

Quenching: Quickly aspirate the labeling medium from the culture dish. Immediately add an ice-cold quenching solution, such as 80% methanol, to the cells. This rapid temperature drop and solvent exposure effectively stops metabolic activity.

-

Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. The mixture is then subjected to vigorous vortexing or sonication to ensure complete cell lysis.

-

Protein Precipitation: Incubate the cell lysate at a low temperature (e.g., -20°C) for at least one hour to precipitate proteins.

-

Sample Collection: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris. The supernatant, containing the polar metabolites, is carefully collected.

-

Drying and Storage: The collected supernatant is dried using a vacuum concentrator. The resulting dried metabolite extracts should be stored at -80°C until further analysis.

Analytical Measurement of Isotopic Labeling

The isotopic enrichment in the extracted metabolites is typically measured by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS is a highly sensitive technique that provides detailed information on the mass isotopomer distribution of metabolites.

Protocol for GC-MS Analysis:

-

Derivatization: To increase their volatility for gas chromatography, polar metabolites often require a chemical derivatization step. A common method involves a two-step process:

-

Oximation: Protection of carbonyl groups by adding a solution of methoxyamine hydrochloride in pyridine and incubating at 30°C for 90 minutes.

-

Silylation: Silylation of hydroxyl and amine groups by adding N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS) and incubating at 60°C for 60 minutes.

-

-

GC-MS Analysis:

-

Injection: The derivatized sample is injected into the GC-MS system.

-

Gas Chromatography: The metabolites are separated based on their boiling points and interactions with the GC column. A typical oven program might start at 100°C, hold for 2 minutes, then ramp up to 300°C at a rate of 10°C per minute, and hold for 5 minutes.

-

Mass Spectrometry: As the separated metabolites elute from the GC column, they are ionized (commonly by electron ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing a mass spectrum for each metabolite. The relative abundances of the different mass isotopologues (M, M+1, M+2, etc.) are then quantified.

-

Table 1: Example GC-MS Settings for 13C-MFA

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Oven Program | 100°C for 2 min, then 10°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |

| Mass Range | 50-650 amu |

NMR spectroscopy provides positional information about the ¹³C labeling within a metabolite, which can be highly valuable for resolving fluxes through specific pathways.

Protocol for NMR Analysis:

-

Sample Preparation: The dried metabolite extract is reconstituted in a deuterated solvent (e.g., D₂O) and transferred to an NMR tube.

-

NMR Data Acquisition: A variety of NMR experiments can be performed, including one-dimensional (1D) ¹³C NMR and two-dimensional (2D) heteronuclear correlation experiments like ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence). 2D experiments are particularly powerful for resolving signals in complex mixtures.

-

Data Processing: The acquired NMR data is processed using specialized software to identify metabolites and quantify the ¹³C enrichment at specific carbon positions. This involves Fourier transformation, phasing, baseline correction, and integration of the relevant peaks.

Data Presentation and Analysis

A critical aspect of 13C-MFA is the clear and concise presentation of the quantitative data, which facilitates interpretation and comparison across different experimental conditions.

Mass Isotopomer Distributions

The raw data from GC-MS analysis consists of the fractional abundance of each mass isotopomer for a given metabolite. This data is typically presented in a tabular format.

Table 2: Example Mass Isotopomer Distribution (MID) of Intracellular Metabolites

This table presents hypothetical MID data for key metabolites in cancer cells cultured with [U-¹³C₆]glucose. The values represent the mole percent of each isotopomer.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Pyruvate | 10.5 | 5.2 | 84.3 | - | - | - | - |

| Lactate | 11.2 | 5.5 | 83.3 | - | - | - | - |

| Citrate | 25.1 | 10.3 | 45.6 | 8.9 | 10.1 | - | - |

| α-Ketoglutarate | 30.2 | 12.1 | 38.7 | 9.5 | 9.5 | - | - |

| Malate | 28.9 | 11.5 | 42.3 | 8.7 | 8.6 | - | - |

| Aspartate | 29.5 | 11.8 | 41.5 | 8.5 | 8.7 | - | - |

| Glutamate | 35.6 | 13.4 | 35.1 | 8.2 | 7.7 | - | - |

| Ribose-5-phosphate | 5.3 | 2.1 | 10.5 | 15.8 | 66.3 | - | - |

Metabolic Flux Maps

The ultimate output of a 13C-MFA study is a quantitative map of the metabolic fluxes through the central carbon metabolism. These fluxes are typically normalized to a specific uptake rate (e.g., glucose uptake) and presented in a table.

Table 3: Example Metabolic Flux Map of Central Carbon Metabolism in Cancer Cells

This table shows a hypothetical flux map, with fluxes normalized to a glucose uptake rate of 100. The values represent the relative flux through each reaction.

| Reaction | Abbreviation | Flux Value |

| Glycolysis | ||

| Glucose -> G6P | HK | 100.0 |

| F6P -> F1,6BP | PFK | 85.0 |

| GAP -> PYR | Glycolysis (lower) | 170.0 |

| Pentose Phosphate Pathway | ||

| G6P -> 6PG | G6PDH | 15.0 |

| 6PG -> Ru5P | 6PGDH | 15.0 |

| TCA Cycle | ||

| Pyruvate -> Acetyl-CoA | PDH | 60.0 |

| Isocitrate -> α-KG | IDH | 75.0 |

| α-KG -> Succinyl-CoA | α-KGDH | 70.0 |

| Malate -> Oxaloacetate | MDH | 70.0 |

| Anaplerosis/Cataplerosis | ||

| Pyruvate -> Oxaloacetate | PC | 10.0 |

| Malate -> Pyruvate | ME | 5.0 |

| Glutamine -> α-KG | Glutaminolysis | 40.0 |

| Lactate Production | ||

| Pyruvate -> Lactate | LDH | 100.0 |

Visualizing Metabolic and Signaling Pathways with Graphviz

Visual representations are essential for understanding the complex interplay of metabolic and signaling pathways. The DOT language, used by the Graphviz software, is a powerful tool for creating these diagrams.

Experimental Workflow

The overall process of a 13C-MFA experiment can be visualized as a clear workflow.

Caption: The experimental workflow of 13C Metabolic Flux Analysis.

Central Carbon Metabolism

A diagram of the central carbon metabolism helps to visualize the key pathways being interrogated.

Caption: A simplified diagram of central carbon metabolism.

Signaling Pathway Influencing Metabolism

Signaling pathways, such as the PI3K/Akt/mTOR pathway, are known to regulate cellular metabolism. 13C-MFA can be used to quantify the metabolic reprogramming induced by alterations in these pathways.

Caption: The PI3K/Akt/mTOR pathway and its effects on metabolism.

Conclusion

13C Metabolic Flux Analysis is a sophisticated and powerful technique that provides unparalleled insights into the workings of cellular metabolism. By combining stable isotope tracing with advanced analytical and computational methods, 13C-MFA delivers a quantitative understanding of metabolic pathway activities. This detailed technical guide has outlined the core principles, experimental protocols, and data analysis strategies that form the foundation of 13C-MFA. For researchers in academia and industry, mastering these techniques is crucial for advancing our understanding of disease states, discovering new drug targets, and engineering biological systems for a wide range of applications. As the field continues to evolve, the integration of 13C-MFA with other 'omics' technologies promises to further illuminate the intricate and dynamic nature of cellular metabolism.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for 13C Glutamic Acid Tracing in Mammalian Cells

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting stable isotope tracing studies in mammalian cells using 13C-labeled glutamine. This powerful technique allows for the quantitative analysis of glutamine metabolism, offering insights into cellular bioenergetics and biosynthetic pathways critical in various physiological and pathological states, including cancer.[1][2][3][4]

Introduction

Glutamine is a crucial nutrient for proliferating mammalian cells, serving as a key source of carbon and nitrogen for the synthesis of amino acids, nucleotides, and lipids.[2] It plays a central role in replenishing the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. Stable isotope tracing using 13C-labeled glutamine, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, enables the precise tracking of glutamine-derived carbon through various metabolic pathways. This methodology is invaluable for understanding metabolic reprogramming in diseases and for identifying potential therapeutic targets.

The two primary metabolic fates of glutamine are glutaminolysis and reductive carboxylation. In glutaminolysis, glutamine is converted to glutamate and then to α-ketoglutarate, which enters the oxidative TCA cycle. In reductive carboxylation, α-ketoglutarate is converted to isocitrate and then citrate, providing a source of acetyl-CoA for de novo lipogenesis, a pathway often upregulated in cancer cells.

Key Metabolic Pathways

The following diagram illustrates the major metabolic pathways of glutamine in mammalian cells.

Caption: Major metabolic fates of glutamine in mammalian cells.

Experimental Protocols

A typical 13C glutamine tracing experiment involves several key steps, from cell culture and labeling to metabolite extraction and analysis.

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflow.

Caption: General experimental workflow for 13C glutamine tracing.

Detailed Methodologies

Cell Culture and Seeding

Proper cell culture technique is critical for reproducible results.

| Parameter | Recommendation | Notes |

| Cell Seeding Density | Seed cells to achieve 80-95% confluency at the time of labeling. | The optimal seeding density should be determined for each cell line. |

| Culture Medium | Use standard DMEM or RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics. | For labeling, a custom medium lacking glutamine is required. |

| Incubation | Incubate cells at 37°C in a humidified atmosphere with 5% CO2. | Standard cell culture conditions. |

Protocol:

-

Seed cells in 6-well plates or 10 cm dishes at a density that will result in 80-95% confluency on the day of the experiment. For example, seed 3 x 10^6 U251 cells in a 15 cm dish.

-

Incubate the cells for 24 hours or until the desired confluency is reached.

Isotope Labeling

The choice of isotopic tracer and labeling duration is dependent on the specific metabolic pathway being investigated.

| Parameter | Recommendation | Notes |

| Isotopic Tracer | L-Glutamine (13C5, 99%) is commonly used to trace the entire carbon backbone. | [1-13C]glutamine and [5-13C]glutamine can be used to differentiate between oxidative and reductive metabolism. |

| Labeling Medium | Prepare a custom DMEM or RPMI-1640 medium lacking glutamine. Supplement with dialyzed FBS, glucose, pyruvate, and the 13C-labeled glutamine. | Dialyzed FBS is used to minimize the presence of unlabeled small molecules. A typical concentration is 2-4 mM 13C-glutamine. |

| Labeling Duration | 1 to 24 hours. | The duration should be optimized to achieve isotopic steady state for the metabolites of interest. For TCA cycle intermediates, this is often achieved within a few hours. |

Protocol:

-

Aspirate the growth medium from the cells.

-

Wash the cells twice with phosphate-buffered saline (PBS) to remove any residual medium.

-

Add the pre-warmed labeling medium containing the 13C-labeled glutamine to the cells.

-

Incubate the cells for the desired labeling period (e.g., 1, 6, or 24 hours).

Rapid Quenching of Metabolism

To accurately capture the metabolic state at a specific time point, it is crucial to rapidly halt all enzymatic activity.

| Method | Procedure |

| Cold Methanol | Place the culture plate on ice and aspirate the medium. Immediately add ice-cold (-20°C) methanol to the cells. |

| Liquid Nitrogen | Aspirate the medium and immediately place the culture dish in liquid nitrogen to flash-freeze the cells. |

Protocol (Cold Methanol):

-

Place the culture dish on ice.

-

Quickly aspirate the labeling medium.

-

Immediately add a sufficient volume of ice-cold (-20°C) 80% methanol to cover the cell monolayer.

Metabolite Extraction

The goal of this step is to efficiently extract a broad range of metabolites while minimizing degradation.

| Extraction Solvent | Procedure |

| 80% Methanol | After quenching, scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube. |

| Acetonitrile-based | Homogenize cells in an acetonitrile/water mixture, vortex, and centrifuge to pellet protein and cell debris. |

| Methanol/Chloroform | For simultaneous extraction of polar and lipidic metabolites, a two-phase extraction using methanol, chloroform, and water can be performed. |

Protocol (80% Methanol):

-

After quenching with cold 80% methanol, use a cell scraper to detach the cells.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the lysate vigorously for 30-60 seconds.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract, for example, under a stream of nitrogen gas or using a vacuum concentrator.

-

Store the dried extracts at -80°C until analysis.

LC-MS/GC-MS Analysis

The analysis of 13C-labeled metabolites is typically performed using high-resolution mass spectrometry coupled with liquid chromatography (LC) or gas chromatography (GC).

| Parameter | Typical Setup |

| Instrumentation | High-resolution mass spectrometers such as Q-Exactive Orbitrap or QTRAP systems are commonly used. |

| Chromatography | Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites. |

| Data Acquisition | Data is acquired in selected reaction monitoring (SRM) mode for targeted analysis or full scan mode for untargeted metabolomics. |

Protocol:

-

Reconstitute the dried metabolite extracts in a suitable solvent for the chosen chromatography method (e.g., 50% acetonitrile for HILIC).

-

Transfer the reconstituted samples to autosampler vials.

-

Analyze the samples using a validated LC-MS or GC-MS method. For GC-MS, a derivatization step is required to increase the volatility of the metabolites.

Data Processing and Interpretation